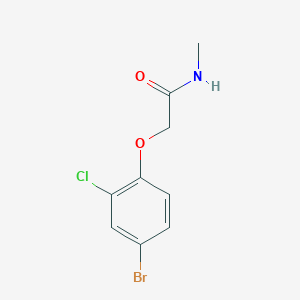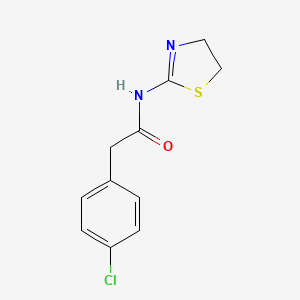![molecular formula C17H30N2O2 B5749945 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one](/img/structure/B5749945.png)
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo family, known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Michael additions and aldol condensations.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds in organic reactions. It may also interact with biological macromolecules, altering their function and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its strong basicity and use as a catalyst in organic synthesis.
3,7-Diazabicyclo[3.3.1]nonane: Similar in structure but differs in its functional groups and reactivity.
Uniqueness
1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile catalyst and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKNUSKNUWONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
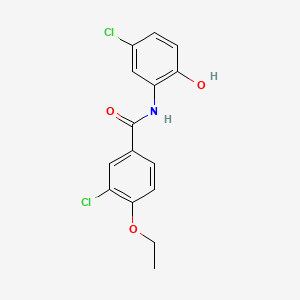
![1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B5749875.png)
![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)
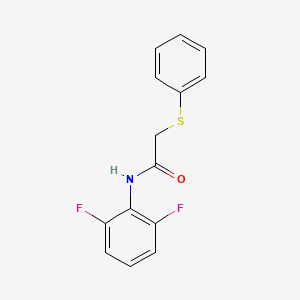
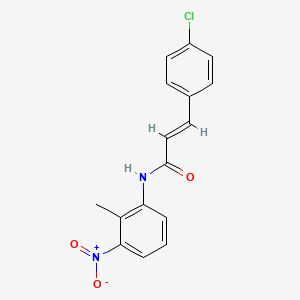
![N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-hydroxybenzamide](/img/structure/B5749904.png)
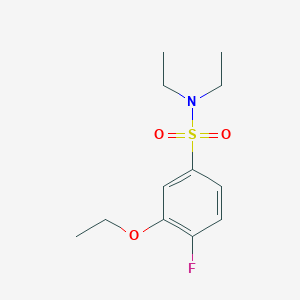


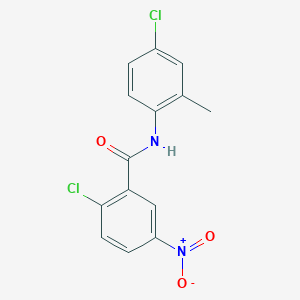
![1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B5749930.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)
